5-Bromo-7-ethylindoline-2,3-dione
Overview
Description
The compound of interest, 5-Bromo-7-ethylindoline-2,3-dione, is a derivative of indoline, which is a structural motif present in many natural products and synthetic compounds with diverse biological activities. While the provided papers do not directly discuss 5-Bromo-7-ethylindoline-2,3-dione, they do provide insights into the synthesis, structure, and properties of related brominated heterocyclic compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of brominated quinoline derivatives, as seen in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, involves a series of steps including Skraup reaction, demethylation, oxidative bromination, amination, and debromination . Similarly, the synthesis of 5-bromo-2-ethylisoindoline-1,3-dione involves the reaction of 5-bromoisobenzofuran-1,3-dione with ethaneamine and triethylamine under reflux in toluene . These methods suggest that the synthesis of 5-Bromo-7-ethylindoline-2,3-dione could potentially be achieved through analogous bromination and substitution reactions starting from suitable indoline precursors.
Molecular Structure Analysis
The crystal structure of 5-bromo-2-ethylisoindoline-1,3-dione has been determined, revealing a triclinic system with specific bond lengths and angles. The non-hydrogen atoms of the molecule, except for one carbon atom, lie in a plane, indicating a degree of planarity in the structure . This information can be extrapolated to hypothesize that 5-Bromo-7-ethylindoline-2,3-dione may also exhibit a planar structure, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of brominated quinoline derivatives in nucleophilic substitution reactions has been studied, showing regioselectivity in the transformation of 6-bromo-2-methylquinoline-5,8-dione with various alkylamines . This suggests that the bromine atom in 5-Bromo-7-ethylindoline-2,3-dione could similarly undergo nucleophilic substitution reactions, potentially leading to a variety of substituted indoline derivatives.
Physical and Chemical Properties Analysis
While the papers do not provide direct information on the physical and chemical properties of 5-Bromo-7-ethylindoline-2,3-dione, they do offer insights into related compounds. For instance, the electronic structure, absorption spectra, and nonlinear optical (NLO) properties of a novel chromone derivative were investigated using DFT calculations and experimental techniques . These studies indicate that brominated heterocycles can exhibit interesting electronic and optical properties, which could also be true for 5-Bromo-7-ethylindoline-2,3-dione.
Scientific Research Applications
Crystallographic Studies
5-Bromo-7-ethylindoline-2,3-dione has been utilized in crystallographic studies. Abdellaoui et al. (2019) explored its crystal structure, analyzing the intermolecular hydrogen bonds and π–π interactions, which contribute to its stability in crystal form (Abdellaoui et al., 2019).
Synthesis and Antimicrobial Activity
This compound is involved in the synthesis of various derivatives with potential antimicrobial properties. Ashok et al. (2015) synthesized a series of derivatives from 5-bromo-1H-indole-2,3-dione, demonstrating their antibacterial and antifungal activities (Ashok et al., 2015).
Enantiomeric Resolution Studies
5-Bromo-7-ethylindoline-2,3-dione has been used in enantiomeric resolution studies. Ali et al. (2016) conducted resolution and simulation studies on its enantiomers, revealing the importance of hydrogen bonding and π–π interactions in chiral resolution (Ali et al., 2016).
Spiro-dienone Synthesis
This compound plays a role in the synthesis of spiro-dienone compounds. Horii et al. (1974) used it in the synthesis of dl-mecambrine, dl-amurine, and dl-domesticine, highlighting its significance in organic synthesis (Horii et al., 1974).
Safety And Hazards
properties
IUPAC Name |
5-bromo-7-ethyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-5-3-6(11)4-7-8(5)12-10(14)9(7)13/h3-4H,2H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGQHGOEVARVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429038 | |
Record name | 5-bromo-7-ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-ethylindoline-2,3-dione | |
CAS RN |
34921-60-3 | |
Record name | 5-bromo-7-ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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